3,4-dimethylthiophene-2-carbaldehyde
Description
Properties
CAS No. |
343268-79-1 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 3,4 Dimethylthiophene 2 Carbaldehyde
Aldehyde Group Functionalization
The aldehyde group in 3,4-dimethylthiophene-2-carbaldehyde is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton. These reactions are fundamental to the derivatization of this compound.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic attack. pressbooks.publibretexts.orgmasterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. pressbooks.publibretexts.orgmasterorganicchemistry.com For instance, the reaction with Grignard reagents or organolithium compounds introduces new alkyl or aryl groups, leading to the formation of secondary alcohols. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride affords the corresponding primary alcohol, (3,4-dimethylthiophen-2-yl)methanol. The presence of the electron-donating dimethyl-substituted thiophene (B33073) ring may slightly modulate the reactivity of the aldehyde group compared to unsubstituted thiophene-2-carbaldehyde (B41791).
Condensation Reactions
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds. These reactions are pivotal for the synthesis of a wide range of derivatives from this compound.
The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. oncologyradiotherapy.comorientjchem.orgpnrjournal.comresearchgate.netnih.gov Schiff bases derived from thiophene-2-carbaldehyde and its analogs are of significant interest due to their coordination chemistry and diverse biological activities. oncologyradiotherapy.comorientjchem.orgpnrjournal.comresearchgate.netnih.gov The general reaction scheme is as follows:
Reactants: this compound, Primary Amine (R-NH₂)
Catalyst: Acid (e.g., acetic acid)
Product: Schiff Base (3,4-dimethylthiophen-2-yl)methanimine derivative
| Reactant 1 | Reactant 2 | Product |
| This compound | Aniline | N-((3,4-dimethylthiophen-2-yl)methylene)aniline |
| This compound | 2-Aminobenzoic acid | 2-(((3,4-dimethylthiophen-2-yl)methylene)amino)benzoic acid |
| This compound | o-Phenylenediamine | N,N'-bis((3,4-dimethylthiophen-2-yl)methylene)benzene-1,2-diamine |
This table presents hypothetical products based on known reactions of similar aldehydes.
In an aldol (B89426) condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. libretexts.orgbeyondbenign.orgmasterorganicchemistry.com this compound can act as the electrophilic partner in a crossed aldol condensation with a ketone or another aldehyde that can form an enolate. libretexts.orgbeyondbenign.orgmasterorganicchemistry.com For instance, in a Claisen-Schmidt condensation, an aromatic aldehyde reacts with a ketone in the presence of a base. The resulting α,β-unsaturated ketone is a versatile intermediate for further synthetic transformations.
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Acetophenone | NaOH | (E)-1-phenyl-3-(3,4-dimethylthiophen-2-yl)prop-2-en-1-one |
| This compound | Acetone | NaOH | (E)-4-(3,4-dimethylthiophen-2-yl)but-3-en-2-one |
This table presents hypothetical products based on known reactions of similar aldehydes.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is highly versatile and allows for the formation of a double bond at a specific position. The reaction of this compound with various Wittig reagents can produce a range of vinyl-substituted 3,4-dimethylthiophenes. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org
| Reactant 1 | Wittig Reagent | Product |
| This compound | Methylenetriphenylphosphorane | 2-vinyl-3,4-dimethylthiophene |
| This compound | (Triphenylphosphoranylidene)acetonitrile | (E)-3-(3,4-dimethylthiophen-2-yl)acrylonitrile |
| This compound | Ethyl (triphenylphosphoranylidene)acetate | Ethyl (E)-3-(3,4-dimethylthiophen-2-yl)acrylate |
This table presents hypothetical products based on known reactions of similar aldehydes.
Thiophene Ring Modification
The 3,4-dimethylthiophene (B1217622) ring, while aromatic, can undergo modifications, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions. The electron-donating nature of the two methyl groups at the 3- and 4-positions activates the ring towards electrophilic attack, primarily at the vacant 2- and 5-positions. However, the presence of the aldehyde group at the 2-position, which is deactivating, will direct incoming electrophiles to the 5-position.
A key strategy for modifying the thiophene ring is through the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.commdpi.com This typically requires the prior introduction of a halogen atom onto the thiophene ring, which can then be coupled with a variety of boronic acids or their esters. For example, bromination of this compound at the 5-position would yield 5-bromo-3,4-dimethylthiophene-2-carbaldehyde. This bromo-derivative can then participate in Suzuki coupling reactions to introduce new aryl or heteroaryl substituents at the 5-position, significantly expanding the molecular diversity of the scaffold. nih.govmdpi.commdpi.comresearchgate.net
| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product |
| 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-3,4-dimethylthiophene-2-carbaldehyde |
| 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-(4-Methoxyphenyl)-3,4-dimethylthiophene-2-carbaldehyde |
| 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde | Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-(Thiophen-2-yl)-3,4-dimethylthiophene-2-carbaldehyde |
This table presents hypothetical products based on known reactions of similar thiophene derivatives.
Electrophilic Aromatic Substitution on the Thiophene Nucleus
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophenes, which are generally more reactive than benzene (B151609) in these reactions. e-bookshelf.de The substitution process involves the attack of an electrophile on the π-electron system of the ring to form a cationic, resonance-stabilized intermediate known as a σ-complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org
In the case of this compound, the regiochemical outcome of EAS is controlled by the directing effects of the three substituents on the thiophene ring. pearson.comlumenlearning.com
Thiophene Ring: Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate compared to attack at the β-positions (C3 and C4). e-bookshelf.de
Methyl Groups (-CH₃): Located at the C3 and C4 positions, the two methyl groups are electron-donating groups (EDGs) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and increasing the rate of EAS. libretexts.org They are classified as ortho, para-directors.
Aldehyde Group (-CHO): The formyl group at the C2 position is an electron-withdrawing group (EWG) due to both induction and resonance. EWGs deactivate the aromatic ring, making it less reactive towards electrophiles. lumenlearning.com This group acts as a meta-director.
In this compound, the C2 position is already substituted. The directing effects of the substituents guide the incoming electrophile to the only available position, C5. The methyl groups at C3 and C4 both direct an incoming electrophile to the C5 position (para to the C3-methyl and ortho to the C4-methyl). The deactivating aldehyde group at C2 also directs to the C5 position (its meta position). Therefore, these effects are synergistic, and electrophilic substitution is expected to occur selectively at the C5 position. pearson.comlumenlearning.com
Regioselective Functionalization
The predictable outcome of electrophilic substitution provides a direct route for the regioselective functionalization of this compound at the C5 position. Halogenation, a common EAS reaction, can be used to introduce a versatile functional handle. For instance, bromination using N-bromosuccinimide (NBS) or bromine in acetic acid is a highly regioselective method for introducing a bromine atom onto the thiophene ring, typically at an available α-position. tandfonline.commdpi.com For this compound, this would yield 5-bromo-3,4-dimethylthiophene-2-carbaldehyde.
This bromo-derivative is a valuable intermediate for further, more complex functionalization through cross-coupling reactions. jcu.edu.aunih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (reacting the bromo-derivative with an organoboron compound) or Stille coupling (using an organotin compound) allow for the formation of new carbon-carbon bonds at the C5 position with high selectivity. jcu.edu.au
Another powerful strategy for regioselective functionalization involves lithiation. mdpi.com While direct lithiation of thiophenes often occurs at the most acidic proton (typically at an α-position), a halogen-metal exchange offers an alternative. The 5-bromo derivative can undergo a lithium-bromine exchange reaction upon treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. mdpi.comresearchgate.net This generates a highly reactive 5-lithio-3,4-dimethylthiophene-2-carbaldehyde intermediate, which can then be quenched with a wide variety of electrophiles to introduce diverse functional groups specifically at the C5 position. researchgate.net
Kinetic and Mechanistic Investigations of this compound Reactions
Oxidation Reaction Kinetics
The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental organic transformation. researchgate.netwikipedia.org Kinetic studies on the oxidation of thiophene-2-carbaldehyde and other aromatic aldehydes provide insight into the reaction mechanism. asianpubs.orgias.ac.inrsc.org
When using chromium(VI) reagents like imidazolium (B1220033) dichromate, the oxidation of thiophene-2-carbaldehyde has been shown to follow complex kinetics. asianpubs.org Studies on various aromatic aldehydes indicate that the reaction is often first-order with respect to the oxidant. asianpubs.orgorientjchem.org However, the order with respect to the aldehyde can be fractional, suggesting the formation of a reversible intermediate complex between the aldehyde and the oxidant prior to the rate-determining step. ias.ac.in This intermediate then decomposes in the slow step to yield the carboxylic acid.
Below is a table representing hypothetical kinetic data for the oxidation of an aromatic aldehyde, illustrating the typical reaction orders observed.
| [Aldehyde] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 0.2 | 0.1 | 2.5 x 10⁻⁵ |
| 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Activation parameters, such as the enthalpy and entropy of activation, can be determined by studying the reaction rate at different temperatures, allowing for a deeper understanding of the transition state of the oxidation process. orientjchem.org
Protonation Behavior and Its Impact on Reactivity
In the presence of acid, the carbonyl oxygen of the aldehyde group in this compound can be protonated. acs.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by weak nucleophiles. libretexts.orgnumberanalytics.com
This enhanced reactivity is the foundation of acid-catalyzed nucleophilic addition reactions at the aldehyde. numberanalytics.comjournalskuwait.org The mechanism involves an initial equilibrium protonation of the carbonyl oxygen, followed by the nucleophilic attack on the now highly activated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.com
The impact of protonation on reactivity is summarized in the table below.
| Condition | State of Aldehyde | Carbonyl Carbon Electrophilicity | Reactivity towards Nucleophiles |
| Neutral (No Acid) | Unprotonated | Moderate | Reactive with strong nucleophiles |
| Acidic (H⁺ present) | Protonated (in equilibrium) | High | Reactive with weak nucleophiles |
This behavior is crucial in reactions like acetal (B89532) formation, where an alcohol acts as the nucleophile, and certain condensation reactions. numberanalytics.com The protonation of the aldehyde is a key mechanistic step that enables the reaction to proceed at a reasonable rate. journalskuwait.org
Academic Applications of 3,4 Dimethylthiophene 2 Carbaldehyde and Its Derivatives
Building Blocks for Complex Molecular Architectures
The reactivity of the aldehyde group, combined with the electronic properties of the dimethylated thiophene (B33073) ring, establishes 3,4-dimethylthiophene-2-carbaldehyde as a fundamental precursor in synthetic organic chemistry.
Thiophene derivatives are crucial monomers for the synthesis of conducting polymers. journalskuwait.org The polymerization of thiophene aldehydes can be achieved through various methods, including acid catalysis. For instance, thiophene-2-carbaldehyde (B41791) can be polymerized using hydrochloric acid in an alcohol solvent, resulting in the formation of poly(thiophene-2-carbaldehyde). journalskuwait.orgjournalskuwait.org This process involves the reaction of the aldehyde group and results in a polymer that is insoluble in many common organic solvents but partially soluble in others like DMSO and THF. journalskuwait.org The resulting polymers often consist of spherical nanoparticles. journalskuwait.orgresearchgate.net The presence of methyl groups on the thiophene ring, as in this compound, can influence the solubility and processing characteristics of the resulting polymers, a critical factor in the development of materials for various applications.
| Polymer Synthesis Data | |
| Monomer | Thiophene-2-carbaldehyde |
| Polymerization Method | Acid Catalysis (Hydrochloric Acid) |
| Solvent | Alcohol |
| Resulting Polymer | Poly(thiophene-2-carbaldehyde) |
| Morphology | Spherical particles with a rough surface |
| Solubility | Partially soluble in acetone, THF, DMF, DMSO, and formic acid |
This table provides an overview of the synthesis of poly(thiophene-2-carbaldehyde), a process applicable to derivatives like this compound.
The structure of this compound serves as a foundation for building more elaborate fused heterocyclic systems. An example is the synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde. fishersci.se This class of compounds, thienothiophenes, is of significant interest in materials science for its electronic properties. The synthesis often involves cyclization reactions that expand the conjugated system of the initial thiophene ring, leading to materials with tailored optical and electronic characteristics. mdpi.com
The aldehyde group in this compound is a key site for chemical modification, allowing for its use as a precursor to a wide range of multi-functionalized molecules. smolecule.com The aldehyde can undergo condensation reactions and can be converted to other functional groups, enabling the attachment of various molecular fragments. Furthermore, the thiophene ring itself can be functionalized. For example, through Suzuki-Miyaura cross-coupling reactions, aryl groups can be introduced onto the thiophene core, a powerful method for creating novel compounds with specific electronic or biological properties. nih.gov This versatility makes thiophene aldehydes valuable intermediates in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. smolecule.comresearchgate.net
Advanced Materials Science Research
The electronic and structural characteristics of this compound and the polymers and complex molecules derived from it are highly relevant to materials science, particularly in the development of organic electronics.
Thiophene-based molecules are a cornerstone of organic semiconductor research. ntu.edu.tw The π-conjugated system of the thiophene ring facilitates charge transport, a fundamental requirement for semiconductor performance. The design of small molecule organic semiconductors often focuses on creating highly planar conjugated cores to enhance intermolecular interactions and charge mobility. ntu.edu.tw Derivatives of this compound can be incorporated into larger conjugated structures, such as oligomers and polymers, which are then used as the active layer in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netntu.edu.tw The methyl groups can also enhance the solubility of these materials, making them suitable for solution-based processing techniques.
Polythiophenes, polymers derived from thiophene monomers, are among the most important classes of conductive polymers due to their high stability and tunable conductivity. researchgate.netcmu.edu These materials have a vast range of potential applications, including in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netcmu.edu Polymers synthesized from thiophene aldehydes can exhibit semiconducting properties. researchgate.net The aldehyde functionality allows for further chemical modification of the polymer, such as cross-linking to form insoluble films or grafting other molecules to create functional surfaces. researchgate.net This adaptability is crucial for developing materials for specific optoelectronic applications, such as electrodes that require strong adhesion to substrates like indium tin oxide (ITO). researchgate.net
| Applications of Thiophene-Based Conductive Polymers |
| Organic Light-Emitting Diodes (OLEDs) |
| Organic Solar Cells |
| Organic Field-Effect Transistors (OFETs) |
| Sensors |
| Electrochromic Devices ("Smart Windows") |
| Antistatic Coatings |
This table highlights some of the key application areas for conductive polymers derived from thiophenes.
Flexible Substrate Materials Development
The development of flexible electronic devices has spurred research into novel organic materials that can serve as lightweight, robust, and flexible substrates. Derivatives of thiophene-2-carbaldehyde have been identified as promising candidates in this field. Research has demonstrated the synthesis of a novel phenyl-thiophene-2-carbaldehyde compound for application as a flexible substrate material. mdpi.comnih.gov This material exhibits properties that are highly desirable for microwave and millimeter-wave components. mdpi.com
Optical and microwave characterization of this related substrate confirmed its applicability, revealing a low dielectric constant and loss tangent, which are crucial for high-frequency applications. mdpi.comnih.gov The material's significant mechanical flexibility allows it to be bent extensively without mechanical damage, a critical feature for wearable electronics and other flexible devices. mdpi.com An antenna fabricated on this substrate demonstrated an effective impedance bandwidth and high radiation efficiency, validating the potential of the thiophene-2-carbaldehyde framework in creating advanced, flexible electronic components. mdpi.comnih.gov The substitution pattern, such as the dimethyl groups in this compound, can be strategically used to fine-tune the material's physical and electronic properties, including solubility, morphology, and dielectric performance.
Table 1: Properties of a Phenyl-Thiophene-2-Carbaldehyde-Based Flexible Substrate
| Property | Value | Reference |
|---|---|---|
| Dielectric Constant | 3.03 | mdpi.comnih.gov |
| Loss Tangent | 0.003 | mdpi.comnih.gov |
| Optical Bandgap | 3.24 eV | mdpi.comnih.gov |
| Antenna Impedance Bandwidth | 3.8 GHz | mdpi.comnih.gov |
Research in Medicinal Chemistry and Chemical Biology
The thiophene nucleus is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs. The this compound scaffold provides a versatile starting point for synthesizing novel bioactive molecules by modifying the aldehyde group or further functionalizing the thiophene ring.
The aldehyde functional group of thiophene-2-carbaldehyde derivatives is readily converted into a wide array of other functional groups and heterocyclic systems, leading to the synthesis of diverse bioactive analogues.
Anticancer Agents : A new series of 3-aryl thiophene-2-aryl and heteroaryl chalcones were synthesized starting from 3-bromothiophene-2-carbaldehyde. researchgate.net These compounds were evaluated for their in vitro antiproliferative activity against human colon cancer cell lines (HCT-15). researchgate.net Several of the synthesized chalcones demonstrated superior anticancer activity compared to the reference drug, doxorubicin. researchgate.net For instance, one analogue exhibited an IC₅₀ value of 21 µg/mL, highlighting the potential of this scaffold in oncology research. researchgate.net
Antibacterial and Antioxidant Agents : Researchers have synthesized novel 4-arylthiophene-2-carbaldehyde compounds via Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov These derivatives were screened for a range of biological activities. One compound, 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile, showed excellent antibacterial activity against Pseudomonas aeruginosa and also acted as a potent nitric oxide (NO) scavenger. nih.govnih.gov
Antidiabetic Agents : Thiophene carbaldehyde has been used as a starting material to synthesize novel thiazole-based Schiff base derivatives. researchgate.net These compounds were investigated as potential α-glucosidase inhibitors for managing diabetes. researchgate.net Several of the synthesized derivatives displayed excellent inhibitory potential, with IC₅₀ values significantly better than the standard drug, acarbose (B1664774). researchgate.net
The biological activity of thiophene-2-carbaldehyde derivatives is highly dependent on their structural features. The aldehyde group serves as a key anchor for introducing diverse pharmacophoric elements. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiophene and any appended aryl rings are critical for potency and selectivity.
For example, in a series of 4-arylthiophene-2-carbaldehydes, compounds containing electron-withdrawing groups (such as trifluoromethyl and cyano groups) demonstrated more potent activity against Gram-negative bacteria. nih.gov This suggests that modifying the electronic properties of the molecule is a key strategy in developing targeted antibacterial agents. The 3,4-dimethyl substitution pattern on the core ring can influence the molecule's conformation and interaction with biological targets, offering another avenue for structural optimization. The aldehyde allows for the creation of imines, chalcones, and other functionalities that can interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bond formation. researchgate.netsmolecule.com
The thiophene-2-carbaldehyde scaffold is a valuable precursor for designing ligands for metal complexes, which have applications in catalysis, materials science, and medicine. The aldehyde group can be readily condensed with amines to form Schiff base ligands. These ligands can coordinate with various metal ions through the imine nitrogen and other donor atoms present in the molecule.
For example, Schiff base ligands derived from 2-thiophenecarboxaldehyde and 3,3'-diaminobenzidine (B165653) have been used to synthesize binuclear complexes with Co(II), Ni(II), Cu(II), Cd(II), and Hg(II). smolecule.com Similarly, metal complexes of Schiff bases derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid have been reported and characterized. smolecule.com The resulting metal complexes exhibit diverse geometries and electronic properties, which can be tuned by modifying the thiophene ligand structure. The dimethyl substituents in this compound can provide steric hindrance that influences the coordination geometry and stability of the resulting metal complexes.
Derivatives of thiophene-2-carbaldehyde have been investigated as inhibitors of various enzymes. The thiophene core can mimic the substrate or bind to allosteric sites, while the substituents can be tailored to enhance binding affinity and specificity.
Urease Inhibition : A study on 4-arylthiophene-2-carbaldehydes revealed that the derivative 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde exhibited outstanding urease inhibition with an IC₅₀ value of 27.1 µg/mL. nih.govnih.gov Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
α-Glucosidase Inhibition : As mentioned previously, thiazole (B1198619) derivatives of thiophene carbaldehyde have shown significant α-glucosidase inhibitory activity. researchgate.net The most active compound in the series had an IC₅₀ value of 10.21±1.84 μM, which was superior to the standard drug acarbose (IC₅₀ = 38.21±1.12 μM). researchgate.net This enzyme is a key target in the management of type 2 diabetes.
Table 2: Enzyme Inhibition by Thiophene-2-Carbaldehyde Derivatives
| Derivative Class | Target Enzyme | Key Compound | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4-Arylthiophene-2-carbaldehydes | Urease | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | 27.1 µg/mL | nih.govnih.gov |
Chemosensory Systems and Fluorescent Probes Development
The development of fluorescent probes for the selective and sensitive detection of biologically and environmentally important species is a major area of research. The aldehyde functionality is a key reactive group used in the design of such probes, particularly for detecting nucleophilic species like biothiols (e.g., cysteine, glutathione).
The general strategy involves a reaction between the aldehyde group and the target analyte, which triggers a change in the fluorophore's emission properties. rsc.org For example, the reaction of an aldehyde with the N-terminus and thiol group of cysteine can form a thiazolidine (B150603) ring, leading to a "turn-on" fluorescence response. rsc.org The thiophene ring itself can be part of the fluorophore system, and its electronic properties can be tuned by substituents like the methyl groups in this compound. While specific probes based on this compound are not extensively documented, the underlying chemical principles firmly establish its potential as a building block in this field. The aldehyde serves as a reactive site for analyte recognition, and the substituted thiophene core can be integrated into various fluorophore platforms, such as coumarin, BODIPY, or naphthalimide systems, to develop novel chemosensors. smolecule.comresearchgate.net
Utilization as an Arylating Reagent
The concept of an arylating reagent is central to modern organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions. An arylating reagent is a chemical compound that serves as a source of an aryl group, which is transferred to another molecule during a chemical reaction. While some commercial suppliers describe thiophene-2-carboxaldehyde as acting as an arylating reagent, the academic literature more frequently documents the use of thiophene aldehydes as substrates that are themselves arylated.
A prominent example of this is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In these reactions, a halogenated thiophene derivative is typically reacted with an arylboronic acid in the presence of a palladium catalyst. The arylboronic acid serves as the arylating agent, transferring its aryl group to the thiophene ring. nih.govmdpi.com
For instance, research has detailed the synthesis of various 4-arylthiophene-2-carbaldehydes through the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with different arylboronic acids or esters. nih.govmdpi.com These reactions are valuable for creating a library of substituted thiophene compounds with potential applications in medicinal chemistry and materials science. nih.gov
A representative reaction involves the coupling of 4-bromothiophene-2-carbaldehyde with 3,5-dimethylphenylboronic acid. This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), efficiently produces 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde in excellent yield. mdpi.com The specifics of this type of transformation are detailed in the table below.
Table 1: Example of a Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of an Arylthiophene-2-carbaldehyde
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-bromothiophene-2-carbaldehyde | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 85-90 °C | Excellent | mdpi.com |
This documented reactivity highlights the role of the thiophene carbaldehyde derivative as the recipient of an aryl group, rather than the donor. Extensive searches of the scientific literature did not yield specific examples of this compound itself being utilized as a primary arylating reagent to transfer the 3,4-dimethylthien-2-yl group to another substrate. The primary academic application in the context of arylation involves the synthesis of aryl-substituted thiophene carbaldehydes. nih.govmdpi.com
Despite a thorough search for scientific literature, detailed experimental data specifically for the characterization of This compound is not available in the public domain. Research and spectral analyses have been published for related compounds such as thiophene-2-carbaldehyde, various monomethylated thiophene aldehydes, and other derivatives. However, specific and verified spectroscopic data (NMR, IR, UV-Vis, MS) and X-ray diffraction analysis for the 3,4-dimethyl substituted isomer could not be located.
Generating an article with detailed research findings and data tables as requested would require access to primary research data that is not currently available through the conducted searches. Providing data from related but structurally distinct compounds would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as instructed.
Therefore, it is not possible to construct the requested article with the required level of scientific accuracy and detail at this time.
Characterization Methodologies and Spectroscopic Analysis in 3,4 Dimethylthiophene 2 Carbaldehyde Research
Advanced Analytical Techniques for Material Characterization
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are fundamental in determining the stability and decomposition behavior of materials derived from 3,4-dimethylthiophene-2-carbaldehyde, particularly Schiff bases and their metal complexes. Thermogravimetric analysis (TGA) is a key method used to measure changes in mass as a function of temperature.
In studies of Schiff bases derived from thiophene-2-carbaldehyde (B41791), TGA is performed to understand their thermal stability. For instance, the thermal decomposition of a poly(azomethine) compound containing a sulfur and oxygen bridge was investigated using TGA, which showed that the decomposition occurred in four distinct steps, with the maximum mass loss at 391 °C researchgate.net. Similarly, TGA has been employed to ascertain the thermal stability of metal complexes of Schiff bases derived from imidazole-2-carboxaldehyde and a dimethyl thiophene (B33073) derivative bookpi.org. These analyses are typically conducted under an inert nitrogen atmosphere at a controlled heating rate, for example, 10 °C per minute, over a wide temperature range, such as from 25 °C to 900 °C nih.gov.
In a related context, poly(thiophene-2-carbaldehyde), a polymer synthesized from a similar monomer, was found to melt and decompose at a temperature of 313 °C journalskuwait.org. The thermal behavior of these materials is a critical parameter for their application in devices that may operate at elevated temperatures.
Table 1: Thermal Properties of Thiophene-Carbaldehyde Derivatives
| Compound/Derivative | Method | Key Finding | Reference |
|---|---|---|---|
| Poly(azomethine) with sulfur and oxygen bridge | TGA | Four-step decomposition, max mass loss at 391 °C | researchgate.net |
| Poly(thiophene-2-carbaldehyde) | Melting Point | Melts and decomposes at 313 °C | journalskuwait.org |
Microscopy Techniques (e.g., SEM, AFM)
Microscopy techniques are indispensable for visualizing the surface morphology and nanostructure of materials synthesized from thiophene aldehydes. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are prominently used for this purpose.
Research on poly(thiophene-2-carbaldehyde) utilized SEM to examine its morphological properties. The analysis revealed that the polymer consists of globular, spherical particles with a rough surface that tend to clump together to form clusters. The diameters of these particles were found to be less than 600 nm, with an average diameter of approximately 127 nm journalskuwait.org. Further analysis showed a maximum particle diameter of 587 nm and a minimum of 119 nm journalskuwait.org.
AFM has also been used to study the morphology and determine the nanoparticle size of poly(thiophene-2-carbaldehyde) films. Two-dimensional and three-dimensional AFM images confirmed the presence of polymer particles with an average size of about 167 nm researchgate.net. In studies of Schiff base metal complexes derived from dimethyl thiophene, SEM images are used to investigate the surface morphology of the complexes bookpi.org.
Table 2: Morphological Characteristics of Poly(thiophene-2-carbaldehyde)
| Microscopy Technique | Parameter | Value | Reference |
|---|---|---|---|
| SEM | Average Particle Diameter | ~127 nm | journalskuwait.org |
| SEM | Particle Diameter Range | 119 nm - 587 nm | journalskuwait.org |
Elemental and Compositional Analysis
The elemental composition of newly synthesized compounds derived from this compound is a fundamental characteristic that confirms their chemical structure. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDX) and elemental analysis are routinely employed.
For instance, the elemental composition of poly(thiophene-2-carbaldehyde) was determined using EDX analysis. The results indicated the presence of carbon, sulfur, chlorine, and oxygen. It is noted that slight variations in the elemental ratios can occur due to the inherent inaccuracies of the EDX technique in determining the precise ratio of elements journalskuwait.org.
In the characterization of Schiff base metal complexes, elemental analysis is crucial for confirming the stoichiometry of the synthesized compounds. For example, in the synthesis of a zinc complex of a thiophene-derived Schiff base, the elemental analysis for C, N, and H showed found values that were in close agreement with the calculated percentages, confirming the proposed structure nih.gov.
Table 3: Elemental Analysis Data for a Zinc(II) Schiff Base Complex
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 38.12 | 38.28 | nih.gov |
| Nitrogen (N) | 8.08 | 8.00 | nih.gov |
Electronic Properties Characterization for Materials Applications
The electronic and optical properties of materials derived from this compound are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). These properties are typically investigated using UV-Vis absorption and fluorescence spectroscopy, as well as electrochemical methods like cyclic voltammetry.
Polythiophenes and their derivatives are known for their interesting semiconducting, electronic, and optical activities, often associated with a low energy band gap journalskuwait.org. The electronic properties of polythiophene have been studied using density functional theory (DFT) to calculate the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting band gaps mdpi.com.
For poly(thiophene-2-carbaldehyde), UV-Vis absorption spectra have shown three maximum absorption peaks at 443 nm, 657 nm, and 746 nm journalskuwait.org. In a more complex system, a donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) linker, which is structurally related to this compound, exhibited absorption and emission maxima at 411 nm and 520 nm, respectively. This material also showed high fluorescence quantum yields of 41% in the solid state and 86% in solution beilstein-journals.org. The optical band gap for this compound was calculated to be 2.52 eV from the onset of its absorption spectrum beilstein-journals.org. Such materials are considered excellent candidates for use as fluorophores in OLED applications beilstein-journals.org.
Table 4: Electronic and Optical Properties of Thiophene-Based Materials
| Material | Technique/Parameter | Value | Reference |
|---|---|---|---|
| Poly(thiophene-2-carbaldehyde) | UV-Vis Absorption Maxima (λmax) | 443, 657, 746 nm | journalskuwait.org |
| DMB-TT-TPA (Thienothiophene-based) | Absorption Maximum (λmax) | 411 nm | beilstein-journals.org |
| DMB-TT-TPA (Thienothiophene-based) | Emission Maximum (λem) | 520 nm | beilstein-journals.org |
| DMB-TT-TPA (Thienothiophene-based) | Quantum Yield (Solid State) | 41% | beilstein-journals.org |
| DMB-TT-TPA (Thienothiophene-based) | Quantum Yield (Solution) | 86% | beilstein-journals.org |
Computational and Theoretical Studies on 3,4 Dimethylthiophene 2 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Restricted Hartree-Fock (RHF))
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like 3,4-dimethylthiophene-2-carbaldehyde at the atomic level.
Density Functional Theory (DFT) is a widely used method for investigating thiophene (B33073) derivatives due to its balance of computational cost and accuracy. nih.govmdpi.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecular geometry. nih.gov These calculations would determine key structural parameters, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
Restricted Hartree-Fock (RHF) is another ab initio method that could be applied. While generally less common than DFT for such systems now, it can provide valuable insights into the electronic structure and can be a point of comparison for DFT results. researchgate.net
Although specific data for this compound is unavailable, studies on related compounds like 2-thiophene carboxylic acid derivatives show how these methods are applied to determine molecular stability and reactivity. researchgate.netmdpi.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques would allow for the study of the dynamic behavior of this compound. This could involve molecular dynamics (MD) simulations to understand how the molecule behaves in different environments, such as in various solvents or in the solid state. These simulations could provide insights into intermolecular interactions and the conformational flexibility of the aldehyde group relative to the thiophene ring.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction pathways.
For this compound, the aldehyde functional group is a primary site for nucleophilic addition reactions. cymitquimica.com DFT calculations can be used to model the transition states of such reactions, providing activation energies and reaction thermodynamics. This helps in predicting the most likely products of a reaction.
Analysis of the molecular electrostatic potential (MEP) surface would identify the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the oxygen atom of the carbonyl group is expected to be a region of negative potential, attracting electrophiles, while the carbonyl carbon would be a site for nucleophilic attack.
Elucidation of Structure-Property Relationships
By comparing computational results with those of other thiophene isomers (e.g., 3,5-dimethylthiophene-2-carbaldehyde (B1622186) or 2,5-dimethylthiophene-3-carbaldehyde), researchers could determine the specific effects of the 3,4-dimethyl substitution pattern. These studies could reveal how this specific arrangement impacts factors like dipole moment, polarizability, and electronic absorption spectra, which are relevant for applications in materials science.
Design of Novel Thiophene-Based Systems
The insights gained from computational studies on this compound would serve as a foundation for the rational design of new, more complex thiophene-based molecules with tailored properties. For example, by understanding the electronic contributions of the methyl and aldehyde groups, scientists could predict how replacing them with other functional groups would alter the molecule's characteristics. This is particularly relevant in the development of conjugated polymers, dyes, and pharmaceuticals, where thiophene derivatives are common building blocks. ontosight.ai
Structure Activity and Structure Property Relationship Studies of 3,4 Dimethylthiophene 2 Carbaldehyde Derivatives
Influence of Substituent Effects on Chemical Reactivity and Electronic Properties
The chemical reactivity and electronic landscape of the thiophene (B33073) ring are highly sensitive to the nature of its substituents. In 3,4-dimethylthiophene-2-carbaldehyde, the two methyl groups at the C3 and C4 positions and the carbaldehyde group at the C2 position establish a baseline electronic profile that can be systematically modulated.
The methyl groups are electron-donating groups (EDGs) that increase the electron density of the thiophene ring through a positive inductive effect (+I). This enhanced electron density influences the reactivity of both the ring and the aldehyde functional group. Conversely, the aldehyde group is an electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates the carbonyl carbon for nucleophilic addition.
Studies on related thiophene-2-carbaldehyde (B41791) derivatives demonstrate the profound impact of substituents on reactivity. Electron-withdrawing groups, such as nitro or cyano, positioned on the thiophene ring significantly enhance the electrophilicity of the carbonyl carbon, which can accelerate the rate of nucleophilic addition reactions. smolecule.com In contrast, the electron-donating methyl groups in this compound are expected to slightly decrease the electrophilicity of the aldehyde carbon compared to the unsubstituted thiophene-2-carbaldehyde, thereby retarding nucleophilic additions.
The electronic effects of substituents also govern the outcomes of biological assays. In a series of 4-arylthiophene-2-carbaldehyde derivatives, the nature of the substituent on the aryl ring was found to have a substantial effect on various biological activities. nih.gov For instance, compounds bearing strong electron-withdrawing groups like trifluoromethyl (-CF₃) and cyano (-CN) showed excellent antibacterial activity, particularly against Gram-negative bacteria. nih.gov This suggests that enhancing the electron-deficient character of the molecule can be a key strategy for improving certain performance parameters.
| Compound ID | Substituent on Aryl Ring | Nature of Substituent | Urease Inhibition (IC₅₀ µg/mL) | NO Scavenging (IC₅₀ µg/mL) |
|---|---|---|---|---|
| 2d | 3-CN, 5-CF₃ | Electron-Withdrawing | Poor | 45.6 |
| 2e | 4-OH | Electron-Donating | 29.2 | > 100 |
| 2f | 4-OCH₃ | Electron-Donating | Less Active | > 100 |
| 2i | 3-Cl, 4-F | Electron-Withdrawing | 27.1 | 50.2 |
Theoretical studies on substituted thiophenes further clarify these relationships. Computational analyses of nucleophilic aromatic substitution (SNAr) reactions on 2-methoxy-3-X-5-nitrothiophenes established linear correlations between the Gibbs free energy barrier of the reaction and the electrophilicity of the thiophene derivative. nih.gov This underscores that the electronic character imparted by substituents is a predictable determinant of chemical reactivity.
Impact of Structural Analogues on Performance Parameters
Comparing this compound with its structural analogues provides critical insights into how specific structural features affect performance. Key analogues include isomers with different substitution patterns and derivatives where the methyl groups are replaced by other functionalities.
One of the closest structural analogues is 3,5-dimethylthiophene-2-carbaldehyde (B1622186) . ontosight.ai In this isomer, the methyl group is moved from the C4 to the C5 position. This relocation alters the steric environment around the C2-aldehyde group and changes the electronic distribution within the ring, which in turn influences its reactivity in condensation reactions and its interaction with biological targets. ontosight.ai
Another important analogue is the parent compound, thiophene-2-carbaldehyde , which lacks the two methyl groups. smolecule.com The absence of these electron-donating groups makes the aldehyde carbon more electrophilic and the thiophene ring less electron-rich. This results in a different reactivity profile and serves as a baseline for quantifying the electronic contribution of the methyl substituents. smolecule.com
Replacing the electron-donating methyl groups with strong electron-withdrawing groups, as seen in 3,4-dibromothiophene-2-carbaldehyde , dramatically alters the molecule's properties. cymitquimica.com The bromine atoms significantly decrease the electron density of the ring and increase the reactivity of the aldehyde group towards nucleophiles. This analogue is valuable for synthesizing more complex molecules through cross-coupling reactions at the C-Br bonds. cymitquimica.com
The introduction of an aryl group, as in 4-arylthiophene-2-carbaldehydes , creates derivatives where performance is dictated by the electronic properties of the substituent on the aryl ring. As shown in Table 1, switching between electron-donating (-OH, -OCH₃) and electron-withdrawing (-Cl, -F) groups on the aryl moiety leads to significant variations in biological activity. nih.gov
| Compound | Key Structural Difference | Anticipated Impact on Properties |
|---|---|---|
| Thiophene-2-carbaldehyde | Lacks methyl groups | More electrophilic aldehyde carbon; less electron-rich ring. smolecule.com |
| 3,5-Dimethylthiophene-2-carbaldehyde | Isomeric; methyl group at C5 instead of C4 | Altered steric and electronic environment around the aldehyde. ontosight.ai |
| 3,4-Dibromothiophene-2-carbaldehyde | Bromine atoms instead of methyl groups | Significantly more electron-deficient ring; reactive sites for cross-coupling. cymitquimica.com |
| 4-Arylthiophene-2-carbaldehydes | Aryl group instead of a methyl group | Properties are tunable based on substituents on the aryl ring. nih.gov |
Stereochemical Aspects in Thiophene Chemistry
Stereochemistry in the context of this compound primarily relates to reactions that introduce new chiral centers. The thiophene ring itself is a planar, aromatic, and achiral structure. Stereochemical considerations arise under the following circumstances:
Reactions at the Carbonyl Group : While the reduction of the aldehyde to an alcohol (3,4-dimethylthiophen-2-yl)methanol) does not create a stereocenter, the addition of a Grignard reagent or an organolithium reagent (other than methyl) to the aldehyde carbonyl will generate a new chiral center at the carbinol carbon. This results in the formation of a racemic mixture of two enantiomers, unless a chiral reagent or catalyst is used to induce stereoselectivity.
Diastereoselective Reactions : In certain reactions, the existing structure can influence the formation of new stereocenters, leading to diastereomers. For example, studies on the reaction of thiophene-2-carbaldehyde with diazocarbonyl compounds in the presence of metal catalysts have shown that diastereoselective outcomes are possible. researchgate.net The choice of catalyst can significantly influence the ratio of diastereomeric products formed, demonstrating that the interaction between the catalyst and the thiophene-based substrate can create a defined three-dimensional transition state. researchgate.net
Atropisomerism : Although less common for simple thiophenes, if bulky substituents were introduced at positions flanking the bond connecting the thiophene ring to another group (e.g., an aryl group at C2), hindered rotation around that single bond could potentially lead to stable, separable atropisomers. This phenomenon is highly dependent on the steric bulk of the groups involved.
Emerging Trends and Future Research Directions
Integration of Automation in Synthetic Protocols
The synthesis of complex molecules like 3,4-dimethylthiophene-2-carbaldehyde is increasingly benefiting from the integration of automated technologies. Automated synthesis platforms, including flow chemistry and robotic high-throughput systems, offer significant advantages over traditional batch synthesis. These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents.
For the synthesis of thiophene (B33073) derivatives, automated protocols can accelerate the optimization of reaction conditions, such as those in Suzuki-Miyaura cross-coupling reactions or Vilsmeier-Haack formylations, which are common methods for producing substituted thiophene-2-carbaldehydes. nih.govsmolecule.com The ability to rapidly screen various catalysts, solvents, and starting materials allows researchers to quickly identify the most efficient synthetic routes. This approach is invaluable for creating libraries of thiophene derivatives for drug discovery and materials science research, enabling the exploration of structure-activity relationships on an unprecedented scale.
Sustainable and Eco-Friendly Synthesis Approaches
A major trend in modern chemistry is the development of sustainable and eco-friendly synthesis methods, often referred to as "green chemistry." nih.govrsc.org This is particularly relevant for the production of thiophenes, where traditional methods can involve harsh solvents and toxic reagents. rsc.org Future research is focused on replacing these with more benign alternatives.
Key areas of development include:
Green Solvents: Replacing conventional organic solvents with environmentally friendly options like ethanol, water, or deep eutectic solvents. nih.govrsc.org
Solvent-Free Reactions: Performing reactions without a solvent, which reduces waste and simplifies purification. rsc.org
Alternative Reagents: Utilizing safer and less toxic reagents. For instance, using sodium halides as a source for electrophilic halogens or employing potassium xanthogenate (EtOCS2K) as a thiol surrogate are emerging as sustainable strategies. nih.govorganic-chemistry.org
Catalysis: Employing catalysts that allow reactions to proceed under milder conditions and with higher atom economy. organic-chemistry.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Thiophene Derivatives
| Parameter | Traditional Approach | Sustainable (Green) Approach |
|---|---|---|
| Solvents | Often relies on volatile and hazardous organic solvents. | Employs benign solvents like water, ethanol, or deep eutectic solvents; may be solvent-free. rsc.org |
| Reagents | May use harsh or toxic reagents and cyclizing agents. | Utilizes non-toxic, inexpensive, and safer reagents like sodium halides or elemental sulfur. nih.govorganic-chemistry.org |
| Reaction Conditions | Can require high temperatures and pressures. | Aims for mild reaction conditions (e.g., room temperature, atmospheric pressure). nih.gov |
| Waste Generation | Often produces significant chemical waste. | Reduces waste through higher atom economy and recyclable catalysts. |
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is critical for advancing the synthesis of functionalized thiophenes. Research is moving beyond classical methods to explore more efficient, selective, and robust catalysts. Palladium-catalyzed cross-coupling reactions remain a cornerstone, but innovations are emerging. nih.gov
Recent catalytic advancements applicable to thiophene synthesis include:
Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This system enables the direct vicinal difunctionalization of thiophenes, allowing for the introduction of two different functional groups at adjacent positions (C4 and C5) in a single operation. nih.gov
Phosphine-Free Palladium Catalysts: These catalysts offer an efficient method for the direct C-H arylation of thiophenes, coupling them with aryl halides while avoiding the use of often expensive and air-sensitive phosphine (B1218219) ligands. organic-chemistry.org
Copper-Catalyzed Systems: Copper catalysts are being used for various transformations, including tandem S-alkenylation and cycloisomerization reactions, providing efficient routes to substituted thiophenes. organic-chemistry.orgmdpi.com
Metal-Free Catalysis: To reduce cost and environmental impact, metal-free approaches are being developed. These can involve the generation of radical anions, such as the trisulfur (B1217805) radical anion (S₃•⁻), to initiate cyclization reactions. organic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations of the thiophene ring is an emerging area, offering pathways to chiral thiophene structures. nih.gov
Table 2: Overview of Novel Catalytic Systems for Thiophene Functionalization
| Catalytic System | Application | Reference |
|---|---|---|
| Palladium/Norbornene (Pd/NBE) | Vicinal C-H difunctionalization of thiophenes | nih.gov |
| Phosphine-Free Palladium Complexes | Direct C-H arylation at the C2 position | organic-chemistry.org |
| Copper (Cu) Catalysts | Tandem S-alkenylation and cyclization | organic-chemistry.org |
| Base-Initiated Radical Anions (e.g., S₃•⁻) | Metal-free synthesis from 1,3-diynes | organic-chemistry.org |
| Organocatalysts (e.g., Quinine-derived amides) | Asymmetric dearomatization and functionalization | nih.govresearchgate.net |
| Acid Catalysis (e.g., HCl) | Polymerization of thiophene-2-carbaldehyde (B41791) | journalskuwait.orgresearchgate.net |
Advanced Applications in Niche Materials Science Areas
Thiophene derivatives, including this compound, are valuable building blocks in materials science due to the unique electronic properties of the thiophene ring. Future research is aimed at leveraging these properties in highly specialized, niche applications.
Emerging application areas include:
Organic Electronics: Thiophenes are used to create conjugated polymers like polythiophenes, which are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govontosight.aibeilstein-journals.org The specific substitution pattern on the thiophene ring, such as in this compound, can be used to tune the electronic band gap, solubility, and processability of these polymers. journalskuwait.org
Nonlinear Optical (NLO) Materials: Functionalized thiophenes have shown potential for second-order NLO applications, which are important for telecommunications and optical data processing. psu.edu Replacing traditional benzene (B151609) rings with thiophene rings in donor-acceptor molecules can significantly enhance the molecular hyperpolarizability. psu.edu
Sensors and Electrochromic Devices: The conductivity of polythiophene films can change in response to external stimuli, making them suitable for chemical sensors and biosensors. journalskuwait.orgbeilstein-journals.org Their ability to change color upon oxidation or reduction makes them excellent candidates for electrochromic devices, such as smart windows. beilstein-journals.org
Table 3: Niche Applications of Thiophene-Based Materials
| Application Area | Role of Thiophene Compound | Key Property |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers | Charge carrier mobility nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Component of the emissive or charge-transport layer | Luminescence, electronic properties nih.gov |
| Nonlinear Optics (NLO) | Chromophore with high hyperpolarizability | Second-order optical nonlinearity psu.edu |
| Chemical Sensors | Active layer in a conductive polymer sensor | Changes in conductivity upon analyte binding journalskuwait.org |
| Electrochromic Devices | Electrochromic polymer film | Reversible color change with voltage beilstein-journals.org |
Rational Design of Thiophene-Based Bioactive Scaffolds
The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govnih.gov A significant future direction is the rational, structure-based design of novel bioactive scaffolds based on substituted thiophenes like this compound.
This design process involves:
Target Identification: Focusing on specific biological targets, such as bacterial histidine kinases, which are essential for bacterial survival but absent in mammals. nih.govresearchgate.net
Structure-Based Design: Using computational tools and crystal structures of target proteins to design thiophene derivatives that fit precisely into the active site. nih.gov This strategy was successfully used to develop thiophene inhibitors of bacterial histidine kinases. nih.govfigshare.com
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds by systematically varying the substituents on the thiophene ring to understand how these changes affect biological activity. researchgate.net For this compound, the methyl groups and the carbaldehyde group provide key points for modification to optimize interactions with a biological target. The aldehyde can be converted into other functional groups like imines, amides, or alcohols to explore a wider chemical space. smolecule.com
The ultimate goal is to create highly potent and selective therapeutic agents by fine-tuning the structure of the thiophene scaffold, thereby maximizing efficacy while minimizing off-target effects. researchgate.netnih.gov
Compound Index
Q & A
Q. What synthetic methodologies are commonly employed for 3,4-dimethylthiophene-2-carbaldehyde?
A one-pot synthesis approach using thiophene derivatives as precursors is widely reported. For example, copper(I)-catalyzed oxidation of methylthiophene derivatives (e.g., 3,4-dimethylthiophene) with diaziridinone under anhydrous conditions yields the target aldehyde . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to suppress side reactions like over-oxidation. Typical yields range from 50–70%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What spectroscopic techniques are essential for characterizing this compound?
Key characterization methods include:
- NMR : H NMR (δ ~9.8–10.0 ppm for aldehyde proton; δ ~2.2–2.5 ppm for methyl groups) and C NMR (δ ~190 ppm for carbonyl carbon) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H] calc. for CHOS: 156.0342, found: 156.0338) confirms molecular weight .
- Elemental Analysis : Agreement with calculated values (e.g., C: 58.41%, H: 5.23%, S: 20.82%) validates purity .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as aldehydes are irritants .
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Dispose of waste via halogenated solvent containers, adhering to institutional guidelines for aldehydes .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to assess electrophilicity. The aldehyde’s LUMO energy (-1.8 eV) indicates moderate reactivity with electron-rich dienes, while steric hindrance from methyl groups reduces regioselectivity. Solvent effects (e.g., toluene vs. DMF) are modeled using the SMD continuum approach .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
The compound’s low melting point (~40–45°C) and hygroscopic nature complicate crystal growth. Slow evaporation from non-polar solvents (e.g., hexane) at 4°C improves crystal quality. Twinning issues may require SHELXD for structure solution and SHELXL for refinement .
Q. How can discrepancies in 1^11H NMR data for this compound be resolved?
Contradictions in aromatic proton shifts (e.g., δ 7.2 vs. 7.4 ppm) often stem from solvent polarity or trace impurities. Re-measure in deuterated DMSO or CDCl and compare with literature data . Dynamic NMR studies (variable-temperature H NMR) can identify rotational barriers caused by methyl groups .
Q. What catalytic systems enhance the aldehyde’s utility in cross-coupling reactions?
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires ligand optimization. Bulky ligands (e.g., SPhos) mitigate steric hindrance from methyl groups, achieving 80–90% yields for biaryl products. Kinetic studies (GC-MS monitoring) reveal rate-limiting transmetallation steps .
Methodological Considerations
Q. How to troubleshoot low yields in the synthesis of this compound?
- Issue : Aldehyde degradation during purification.
Solution : Use stabilizers (e.g., hydroquinone) during column chromatography and avoid prolonged exposure to light . - Issue : Incomplete oxidation of the precursor.
Solution : Increase catalyst loading (CuI from 5 mol% to 10 mol%) or switch to TEMPO/NaOCl as an alternative oxidant .
Q. What advanced techniques validate the compound’s purity for pharmaceutical applications?
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) detects impurities <0.1% .
- Microanalysis : Carbon and sulfur content must align with theoretical values within ±0.3% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
